

A Technical Guide to Quinolin-8-ylmethanamine: Commercial Availability and Purity Assessment

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Quinolin-8-ylmethanamine

Cat. No.: B184975

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Introduction

Quinolin-8-ylmethanamine, a key heterocyclic building block, is of significant interest to the pharmaceutical and materials science industries. Its unique structural motif, featuring a quinoline core with a methanamine substituent at the 8-position, makes it a valuable precursor in the synthesis of a wide range of biologically active compounds and functional materials.^[1] This guide provides an in-depth overview of the commercial availability of **Quinolin-8-ylmethanamine**, detailed protocols for its purity assessment, and a discussion of potential impurities that may arise during its synthesis.

The quinoline scaffold is a prominent feature in numerous pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.^[1] The specific arrangement of the methanamine group in **Quinolin-8-ylmethanamine** allows for diverse chemical modifications, making it a versatile starting material for drug discovery programs. Furthermore, its ability to coordinate with metal ions has led to its use in the development of catalysts and luminescent materials.^[1] Given its broad applicability, a thorough understanding of its commercial landscape and the methodologies to verify its purity is paramount for ensuring the reliability and reproducibility of research and development outcomes.

Commercial Availability and Purity Grades

Quinolin-8-ylmethanamine is commercially available from a variety of chemical suppliers. The most commonly offered purity grade is 95%. However, some vendors provide higher purity options, though specific certifications and detailed impurity profiles may require direct inquiry. When sourcing this compound, it is crucial to consider the intended application, as the required purity level can significantly impact experimental results, particularly in sensitive biological assays or demanding material science applications.

Below is a comparative table of representative suppliers and their listed purities for **Quinolin-8-ylmethanamine** (CAS No: 15402-71-8).

Supplier	Reported Purity	Additional Information
Amerigo Scientific	95%	Research Use Only.[2]
BLD Pharm	Not specified	Storage at 2-8°C recommended.[3]
My Skin Recipes	95%	Intermediate for pharmaceuticals and other applications.[1]
Ambeed	Not specified	Comprehensive analytical data (NMR, HPLC, LC-MS) available.[3]
Sigma-Aldrich	≥98% (HPLC)	Available as UCSF678 HYDROCHLORIDE.[4]

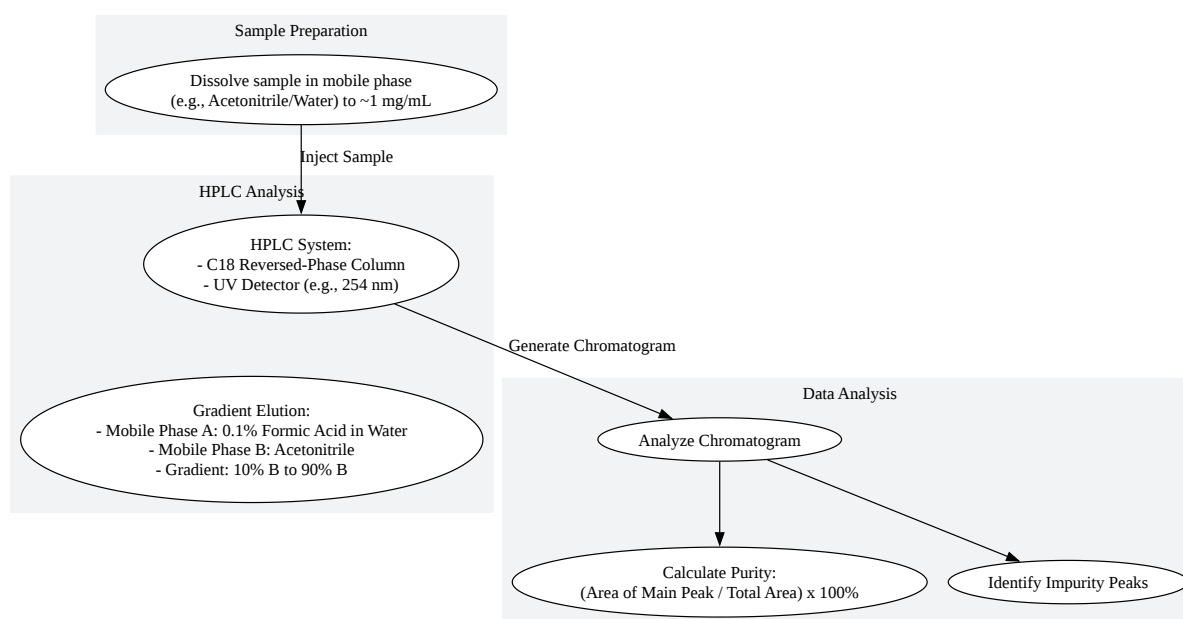
It is imperative for researchers to request a Certificate of Analysis (CoA) from the supplier before purchase. A comprehensive CoA should provide not only the purity as determined by a primary analytical technique like HPLC or GC but also data from spectroscopic methods such as ¹H NMR and Mass Spectrometry to confirm the compound's identity.[5][6]

Purity Assessment: A Multi-faceted Approach

Ensuring the purity of **Quinolin-8-ylmethanamine** is a critical step before its use in any application. A combination of chromatographic and spectroscopic techniques is recommended for a thorough evaluation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for assessing the purity of non-volatile and thermally stable compounds like **Quinolin-8-ylmethanamine**.^{[7][8]} A reversed-phase HPLC method is typically suitable for this purpose.



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Caption: Experimental workflow for HPLC purity analysis.

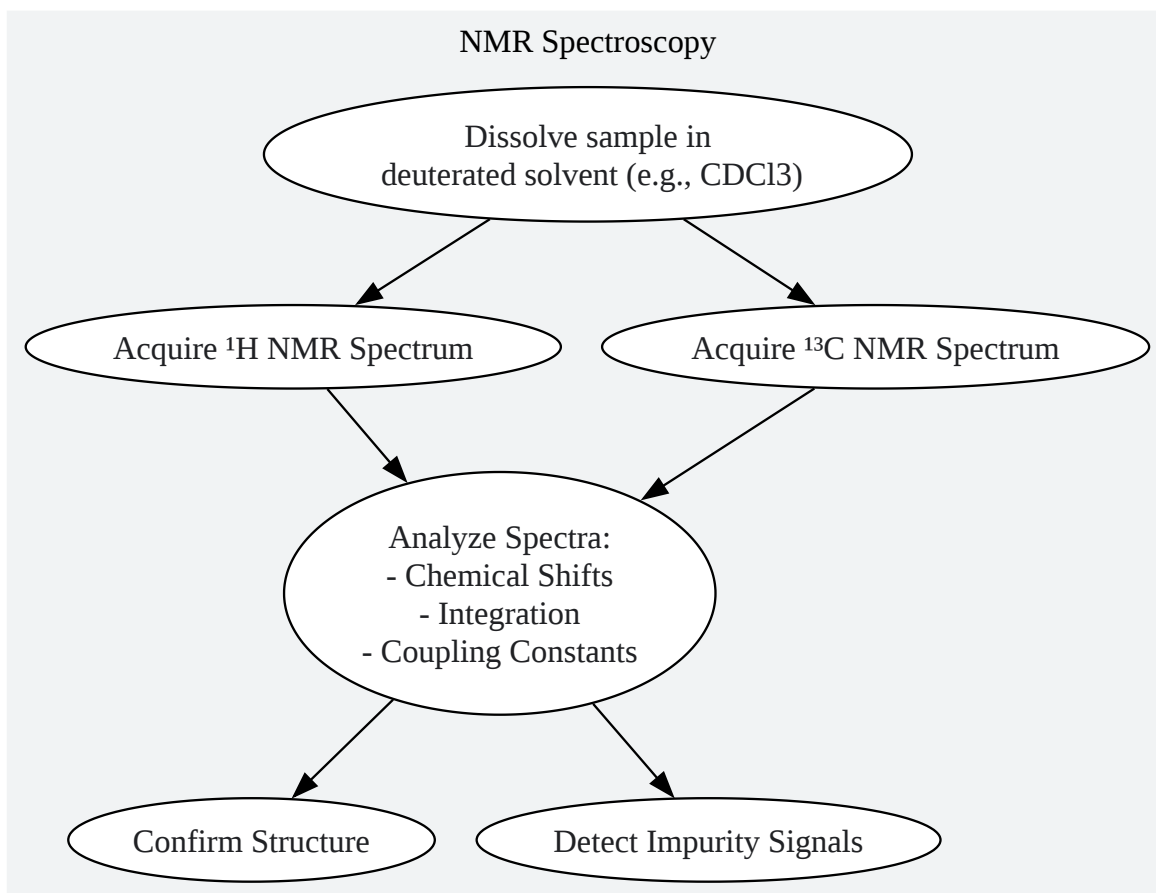
Experimental Protocol: Reversed-Phase HPLC for Purity Determination

- Instrumentation:
 - High-Performance Liquid Chromatograph with a UV detector.
 - Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m).[\[7\]](#)
- Mobile Phase:
 - Solvent A: 0.1% Formic acid in Water.
 - Solvent B: Acetonitrile.[\[7\]](#)
- Gradient Program:
 - A linear gradient from 10% B to 90% B over 15 minutes is a good starting point for method development.[\[7\]](#)
- Flow Rate: 1.0 mL/min.[\[7\]](#)
- Detection Wavelength: 254 nm.[\[7\]](#)
- Injection Volume: 10 μ L.[\[7\]](#)
- Sample Preparation:
 - Accurately weigh and dissolve the **Quinolin-8-ylmethanamine** sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.[\[7\]](#)
- Procedure:
 - Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
 - Inject the sample solution.

- Run the gradient program and collect the chromatogram.
- Analyze the chromatogram to determine the area percentage of the main peak corresponding to **Quinolin-8-ylmethanamine** and any impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of **Quinolin-8-ylmethanamine** and for identifying and quantifying impurities. Both ^1H NMR and ^{13}C NMR spectra provide detailed information about the molecular structure.



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Caption: Workflow for NMR-based purity and structural analysis.

Expected ^1H and ^{13}C NMR Spectral Features:

While a definitive, published spectrum for pure **Quinolin-8-ylmethanamine** is not readily available in the initial search, based on the structure and data for similar quinoline derivatives, the following characteristic signals can be expected:

- ^1H NMR: Aromatic protons of the quinoline ring will appear in the downfield region (typically 7.0-9.0 ppm). The methylene protons ($-\text{CH}_2-$) adjacent to the amino group and the aromatic ring will likely appear as a singlet around 4.0-5.0 ppm. The amine protons ($-\text{NH}_2$) may appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
- ^{13}C NMR: The spectrum will show distinct signals for all ten carbon atoms. The aromatic carbons of the quinoline ring will resonate in the range of 120-150 ppm. The methylene carbon will appear in the aliphatic region, likely around 40-50 ppm.

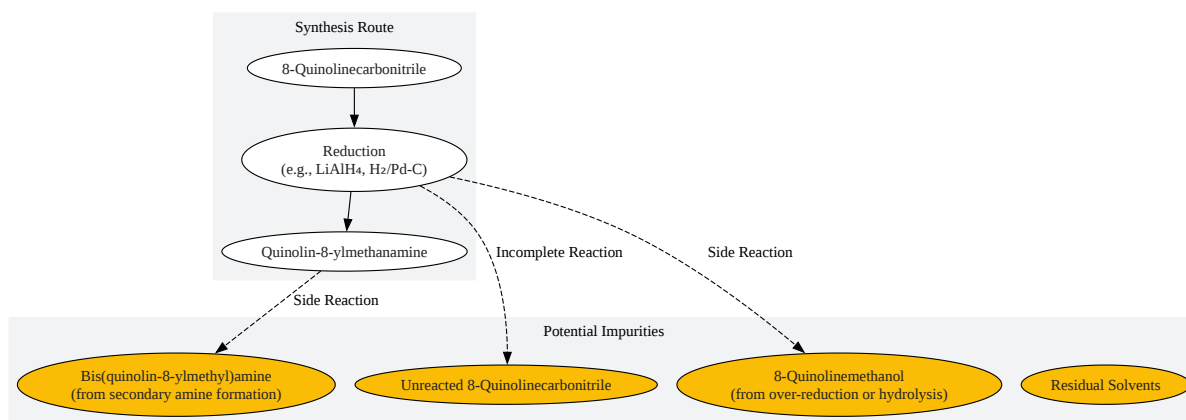
By comparing the obtained spectra with reference data for quinoline and related structures, one can confirm the identity of the compound and detect the presence of any impurities with distinct NMR signals.^{[9][10]}

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **Quinolin-8-ylmethanamine** ($\text{C}_{10}\text{H}_{10}\text{N}_2$, MW: 158.20 g/mol) and to identify potential impurities by their mass-to-charge ratio (m/z).^[11] Electron ionization (EI) or electrospray ionization (ESI) are common techniques that can be coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) for enhanced separation and identification. The mass spectrum of the parent compound should show a prominent molecular ion peak at m/z 158.

Potential Impurities and Their Origin

Impurities in commercially available **Quinolin-8-ylmethanamine** can originate from the synthetic route used for its preparation or from degradation during storage. A common and efficient method for the synthesis of **Quinolin-8-ylmethanamine** is the reduction of 8-quinolinecarbonitrile.



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Caption: Plausible synthesis route and potential process-related impurities.

Common Process-Related Impurities:

- Unreacted 8-quinolinecarbonitrile: Incomplete reduction can lead to the presence of the starting material in the final product.
- 8-Quinolinemethanol: Over-reduction of the intermediate imine or hydrolysis of the nitrile under certain reductive conditions can lead to the formation of the corresponding alcohol.
- Bis(quinolin-8-ylmethyl)amine: This secondary amine can be formed as a byproduct, especially if the reaction conditions are not carefully controlled.

- Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.

Purification Strategies:

Purification of crude **Quinolin-8-ylmethanamine** is typically achieved through techniques such as:

- Recrystallization: This is an effective method for removing impurities with different solubility profiles.
- Column Chromatography: Silica gel chromatography can be employed to separate the desired product from closely related impurities.[\[12\]](#)
- Acid-Base Extraction: The basic nature of the amine group allows for purification by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent. This can be particularly useful for removing non-basic impurities.[\[7\]](#)

Conclusion

Quinolin-8-ylmethanamine is a readily available building block crucial for advancements in medicinal chemistry and material science. While a standard purity of 95% is common, researchers should be diligent in verifying the purity and identity of the material obtained from commercial sources. The application of a multi-technique analytical approach, including HPLC, NMR, and MS, is essential for a comprehensive quality assessment. A thorough understanding of the potential impurities arising from the synthetic process allows for the development of robust purification strategies and ensures the integrity of downstream applications. This guide provides a foundational framework for researchers and drug development professionals to confidently source, analyze, and utilize **Quinolin-8-ylmethanamine** in their scientific endeavors.

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- To cite this document: BenchChem. [A Technical Guide to Quinolin-8-ylmethanamine: Commercial Availability and Purity Assessment]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184975#commercial-availability-and-purity-of-quinolin-8-ylmethanamine]

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